2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate
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Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a methoxyphenyl group, which is a substituted benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate typically involves esterification reactions. One common method is the reaction between 9-oxo-9H-fluorene-1-carboxylic acid and 2-(3-methoxyphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like aluminum chloride (AlCl3) can be used to accelerate the esterification reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl groups in the ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the fluorene backbone can provide structural stability and facilitate interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-2-oxoethyl benzoate: Similar ester structure but with a benzoate group instead of a fluorene backbone.
2-(3-methoxyphenyl)-2-oxoethyl acetate: Similar ester structure but with an acetate group.
9-oxo-9H-fluorene-1-carboxylate derivatives: Compounds with variations in the esterifying alcohol.
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is unique due to the combination of the fluorene backbone and the methoxyphenyl group. This combination can impart distinct physical and chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 9-oxofluorene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-27-15-7-4-6-14(12-15)20(24)13-28-23(26)19-11-5-10-17-16-8-2-3-9-18(16)22(25)21(17)19/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQOUISUBDVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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